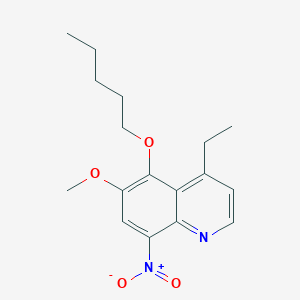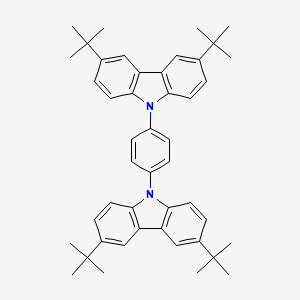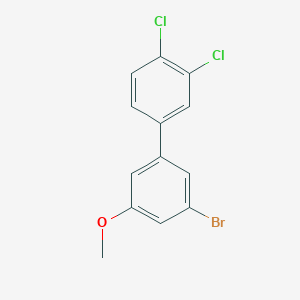
4-Ethyl-6-methoxy-8-nitro-5-(pentyloxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-6-methoxy-8-nitro-5-(pentyloxy)quinoline is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-methoxy-8-nitro-5-(pentyloxy)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group at the 8th position of the quinoline ring.
Alkylation: Introduction of the ethyl group at the 4th position.
Methoxylation: Introduction of the methoxy group at the 6th position.
Etherification: Introduction of the pentyloxy group at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation reactions using appropriate catalysts and solvents to ensure high yield and purity. Transition-metal catalyzed methods, such as palladium-catalyzed cross-coupling reactions, are often employed for efficient synthesis .
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methoxy and pentyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Reduction of Nitro Group: Formation of 4-Ethyl-6-methoxy-8-amino-5-(pentyloxy)quinoline.
Substitution Reactions: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-6-methoxy-8-nitro-5-(pentyloxy)quinoline has several applications in scientific research:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, and anti-inflammatory agent due to its quinoline scaffold.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of luminescent materials and sensors.
Wirkmechanismus
The exact mechanism of action of 4-Ethyl-6-methoxy-8-nitro-5-(pentyloxy)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
- 4-Ethyl-6-methoxy-8-nitroquinoline
- 4-Ethyl-6-methoxy-5-(pentyloxy)quinoline
- 6-Methoxy-8-nitro-5-(pentyloxy)quinoline
Uniqueness: 4-Ethyl-6-methoxy-8-nitro-5-(pentyloxy)quinoline is unique due to the specific combination of its substituents, which confer distinct chemical properties and potential biological activities. The presence of both nitro and pentyloxy groups can enhance its reactivity and interaction with biological targets .
Eigenschaften
CAS-Nummer |
663953-18-2 |
|---|---|
Molekularformel |
C17H22N2O4 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
4-ethyl-6-methoxy-8-nitro-5-pentoxyquinoline |
InChI |
InChI=1S/C17H22N2O4/c1-4-6-7-10-23-17-14(22-3)11-13(19(20)21)16-15(17)12(5-2)8-9-18-16/h8-9,11H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
BNRFRIZSDIGXAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C=C(C2=NC=CC(=C12)CC)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol](/img/structure/B12546265.png)



![4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL](/img/structure/B12546286.png)

![1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene](/img/structure/B12546299.png)
![Ethyl 2-[(3-oxopentanoyl)amino]benzoate](/img/structure/B12546304.png)
![2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546305.png)

![3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal](/img/structure/B12546316.png)
![[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene](/img/structure/B12546318.png)
![N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline](/img/structure/B12546341.png)
